molecular formula C16H11BrN4 B5738621 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline

5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B5738621
M. Wt: 339.19 g/mol
InChI Key: LHXYEUBHQAEGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the modulation of various signaling pathways, which can ultimately lead to the desired physiological effect.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have the ability to modulate various signaling pathways, which can lead to the desired physiological effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline in lab experiments is its ability to modulate various signaling pathways. This makes it a valuable tool in chemical biology and drug discovery. However, one of the main limitations is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline. One potential direction is the development of more potent and selective analogs of this compound. Another potential direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline involves the reaction of 4-bromoaniline with 3-methyl-1,2,4-triazole-5-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline.

Scientific Research Applications

5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been studied extensively for its potential use in various scientific research applications. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a tool in chemical biology and drug discovery.

properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4/c1-10-19-20-16-13-4-2-3-5-14(13)18-15(21(10)16)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXYEUBHQAEGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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